4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
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Overview
Description
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a synthetic organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with ethynyl and tosyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one: Similar structure but with a fluorine atom, which may alter its chemical properties and biological activities.
3,4-Dihydro-2H-benzo[e][1,3]oxazines: A related class of compounds with potential anticancer properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H15NO4S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-ethynyl-4-methyl-1-(4-methylphenyl)sulfonyl-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C18H15NO4S/c1-4-18(3)15-7-5-6-8-16(15)19(17(20)23-18)24(21,22)14-11-9-13(2)10-12-14/h1,5-12H,2-3H3 |
InChI Key |
XZXSDUFDGARCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(OC2=O)(C)C#C |
Origin of Product |
United States |
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